EAAT1 Inhibition vs. L-β-BA
Benzyl (S)-3,4-diamino-4-oxobutanoate inhibits human EAAT1 with an IC50 of 31 nM, a >290‑fold improvement in potency over the parent carboxylic acid L‑β‑benzylaspartate (L‑β‑BA), which exhibits a Ki of 9 µM [1][2]. This shift from low‑micromolar to low‑nanomolar affinity repositions the compound as a high‑affinity tool for EAAT1‑mediated glutamate clearance studies.
| Evidence Dimension | Inhibition of EAAT1‑mediated substrate uptake |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | L-β-benzylaspartate (L-β-BA) Ki = 9 µM |
| Quantified Difference | 31 nM vs. 9,000 nM; ~290-fold lower IC50 |
| Conditions | Human EAAT1 expressed in HEK293 cells; [³H]-D-aspartate uptake; 4 min incubation; scintillation counting [1] |
Why This Matters
Procurement of the correct EAAT1 inhibitor is critical for researchers aiming to achieve complete transporter blockade at low compound concentrations, minimizing off‑target effects associated with high‑dose applications.
- [1] BindingDB entry BDBM50366656 (CHEMBL4162363). IC50 = 31 nM against human EAAT1. View Source
- [2] Mavencamp, T.L. Design, Synthesis and Biological Evaluation of a Family of Excitatory Amino Acid Transporter 3 (EAAT3) Preferring Inhibitors. Ph.D. Dissertation, University of Montana, 2008. L-β-BA Ki = 9 µM for EAAT1. View Source
